Synthesis of cis-1,2-dimethoxycyclohexane from Cyclohexene: An In-depth Technical Guide
Synthesis of cis-1,2-dimethoxycyclohexane from Cyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis of cis-1,2-dimethoxycyclohexane from cyclohexene (B86901). The methodology involves the initial syn-dihydroxylation of cyclohexene to yield cis-1,2-cyclohexanediol (B155557), followed by a Williamson ether synthesis to afford the target compound. This document furnishes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the practical application of this synthesis.
Introduction
cis-1,2-dimethoxycyclohexane is a valuable building block in organic synthesis, often utilized in the development of novel pharmaceutical compounds and functional materials. Its stereospecific arrangement of the methoxy (B1213986) groups imparts unique conformational properties that are of interest in medicinal chemistry and materials science. The synthesis of this compound with high stereochemical purity is therefore of significant importance. The presented two-step approach, commencing with the readily available starting material cyclohexene, offers a robust and well-documented pathway to the desired cis-isomer.
Synthetic Pathway
The synthesis proceeds in two distinct steps:
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Step 1: syn-Dihydroxylation of Cyclohexene: Cyclohexene is oxidized to cis-1,2-cyclohexanediol. This stereospecific reaction is achieved using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).
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Step 2: Williamson Ether Synthesis: The resulting cis-1,2-cyclohexanediol is subsequently subjected to a double methylation using a strong base, such as sodium hydride, to deprotonate the hydroxyl groups, followed by reaction with an electrophilic methyl source, typically methyl iodide.
Reaction Pathway Diagram
Caption: Overall synthetic scheme for cis-1,2-dimethoxycyclohexane.
Experimental Protocols
Step 1: Synthesis of cis-1,2-Cyclohexanediol
This procedure is adapted from the literature and provides a high yield of the desired diol.[1]
Materials:
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Cyclohexene (distilled, 10.1 mL, 100 mmol)
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N-methylmorpholine-N-oxide (NMO) monohydrate (14.81 g, 109.7 mmol)
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Osmium tetroxide (OsO₄, ~70 mg, 0.27 mmol)
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Acetone (20 mL)
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Water (40 mL)
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Sodium hydrosulfite (Na₂S₂O₄, 0.5 g)
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Magnesol (5 g)
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Celite (5 g)
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Diisopropyl ether
Procedure:
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To a 250-mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylmorpholine-N-oxide monohydrate (14.81 g), water (40 mL), and acetone (20 mL).
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To this solution, add osmium tetroxide (~70 mg) followed by cyclohexene (10.1 mL).
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The two-phase solution is stirred vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and can be maintained at room temperature with a water bath.
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Stir the reaction mixture overnight (approximately 18 hours), during which it will become homogeneous and light brown.
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To quench the reaction, add a slurry of sodium hydrosulfite (0.5 g) and Magnesol (5 g) in water (20 mL). Stir the mixture for 10 minutes.
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Filter the mixture through a pad of Celite (5 g) in a sintered-glass funnel. Wash the Celite cake with three 15-mL portions of acetone.
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The combined filtrate is concentrated under reduced pressure to remove the acetone.
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The remaining aqueous solution is saturated with sodium chloride and extracted with ethyl acetate (B1210297) (3 x 50 mL).
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The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude cis-1,2-cyclohexanediol can be purified by recrystallization from diisopropyl ether to yield white crystalline plates.
Step 2: Synthesis of cis-1,2-Dimethoxycyclohexane
This is a general procedure for the Williamson ether synthesis adapted for the methylation of a diol.
Materials:
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cis-1,2-Cyclohexanediol (5.8 g, 50 mmol)
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Sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol)
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Anhydrous tetrahydrofuran (B95107) (THF, 150 mL)
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Methyl iodide (CH₃I, 7.5 mL, 120 mmol)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Diethyl ether
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Brine
Procedure:
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To a dry 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (4.4 g of a 60% dispersion) in anhydrous THF (100 mL).
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Cool the suspension to 0 °C in an ice bath.
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Dissolve cis-1,2-cyclohexanediol (5.8 g) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete formation of the dialkoxide.
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Cool the reaction mixture back to 0 °C and add methyl iodide (7.5 mL) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.
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Add water (50 mL) and extract the mixture with diethyl ether (3 x 75 mL).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by fractional distillation to yield cis-1,2-dimethoxycyclohexane as a colorless liquid.
Quantitative Data Summary
| Parameter | Step 1: Dihydroxylation | Step 2: Methylation | Overall |
| Starting Material | Cyclohexene | cis-1,2-Cyclohexanediol | Cyclohexene |
| Product | cis-1,2-Cyclohexanediol | cis-1,2-Dimethoxycyclohexane | cis-1,2-Dimethoxycyclohexane |
| Molecular Formula | C₆H₁₂O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight ( g/mol ) | 116.16 | 144.21 | 144.21 |
| Typical Yield | ~90%[1] | ~80-90% (estimated) | ~72-81% (estimated) |
| Melting Point (°C) | 96-97[1] | N/A (liquid) | N/A (liquid) |
| Boiling Point (°C) | 120-125 (at 4 mmHg) | Not specified | Not specified |
Product Characterization Data
The final product, cis-1,2-dimethoxycyclohexane, can be characterized by standard spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.4 (s, 6H, -OCH₃), ~3.2 (m, 2H, -CH-O-), ~1.2-1.8 (m, 8H, cyclohexane (B81311) ring protons). The exact chemical shifts and multiplicities may vary depending on the solvent and instrument. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~80 (-CH-O-), ~57 (-OCH₃), ~28 (cyclohexane C3/C6), ~22 (cyclohexane C4/C5). Due to symmetry, four signals are expected. |
| Mass Spectrum (EI) | Key fragments (m/z): 144 (M⁺), 113, 98, 81, 71, 58. The mass spectrum is available in the NIST WebBook.[2] |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The described two-step synthesis of cis-1,2-dimethoxycyclohexane from cyclohexene is a practical and efficient method for obtaining this valuable synthetic intermediate. The procedures are well-established and utilize common laboratory reagents and techniques. The provided detailed protocols, quantitative data, and workflow diagrams serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the reliable preparation of the target molecule for further investigation and application.
